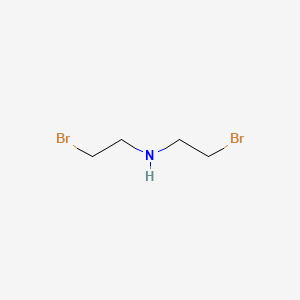

Bis(2-bromoethyl)amine

Overview

Description

“Bis(2-bromoethyl)amine” is an organobromine compound . It is also known as “2-bromo-N-(2-bromoethyl)ethanamine hydrobromide” with a CAS Number of 43204-63-3 . It has a molecular weight of 311.84 and is usually stored at room temperature .

Molecular Structure Analysis

The molecular formula of “Bis(2-bromoethyl)amine” is C4H10Br3N . It has an average mass of 311.841 Da and a monoisotopic mass of 308.836304 Da .

Chemical Reactions Analysis

“Bis(2-bromoethyl)amine” can be used in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .

Physical And Chemical Properties Analysis

“Bis(2-bromoethyl)amine” is a solid at room temperature . It is white to off-white in color . The compound has a molecular weight of 311.84 .

Scientific Research Applications

Antineoplastic Agents

Bis(2-bromoethyl)amine has been studied for its potential use as an antineoplastic agent . It’s been found that reaction of Bis(2-bromoethyl)amine with an acyl chloride followed by reduction of the corresponding amide, employing a complex metal hydride reagent, provides a useful route to bromo nitrogen mustards . These compounds have shown promise in cancer treatment .

Synthesis of Thiazolines and Thiazines

Bis(2-bromoethyl)amine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . These compounds have various applications in medicinal chemistry and drug discovery.

Preparation of Optically Active Tertiary Phosphines

Bis(2-bromoethyl)amine hydrobromide can also be used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These phosphines are important ligands in asymmetric catalysis.

Infrared Spectroscopy

Bis(2-bromoethyl)amine, along with other haloethylamines, has been studied using infrared spectroscopy . This research helps in understanding the molecular structure of these compounds and their interactions with light, which is crucial in fields like analytical chemistry.

Synthesis of Bromo Nitrogen Mustards

Bis(2-bromoethyl)amine presents a convenient route to certain bromo nitrogen mustards . These compounds have been of interest in the Dunning leukemia test-system .

Synthesis of N-Alkyl-N-bis(2-bromoethyl)amines

Bis(2-bromoethyl)amine has been used in the synthesis of N-alkyl-N-bis(2-bromoethyl)amines . These compounds have potential applications in medicinal chemistry.

Safety and Hazards

“Bis(2-bromoethyl)amine” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Bis(2-bromoethyl)amine is a type of nitrogen mustard, which is a class of alkylating agents used in cancer treatment . The primary targets of Bis(2-bromoethyl)amine are DNA molecules within cells . By interacting with DNA, it can disrupt the cell’s ability to divide and replicate, which is particularly effective against rapidly dividing cells such as cancer cells .

Mode of Action

Bis(2-bromoethyl)amine works by forming covalent bonds with DNA, resulting in DNA cross-links . These cross-links prevent the DNA from being correctly copied during cell division, leading to cell death . This compound can react with an acyl chloride to form an amide, which can then be reduced to form a variety of nitrogen mustards .

Biochemical Pathways

The biochemical pathways affected by Bis(2-bromoethyl)amine primarily involve DNA synthesis and repair . The DNA cross-links induced by this compound can block replication and transcription processes, disrupting the cell cycle and leading to cell death . It can also induce a cellular response to DNA damage, which can result in apoptosis if the damage is too severe to be repaired .

Pharmacokinetics

As an alkylating agent, it is likely to be rapidly distributed throughout the body following administration, with the potential to affect both cancerous and healthy cells .

Result of Action

The primary result of Bis(2-bromoethyl)amine’s action is the induction of cell death in rapidly dividing cells . This is achieved through the formation of DNA cross-links that block replication and transcription, disrupting the cell cycle . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The efficacy and stability of Bis(2-bromoethyl)amine can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as overall health, age, and genetic makeup can also influence how well the drug works and how it is tolerated .

properties

IUPAC Name |

2-bromo-N-(2-bromoethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQQPDTOWRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-bromoethyl)amine | |

CAS RN |

43204-63-3 | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)